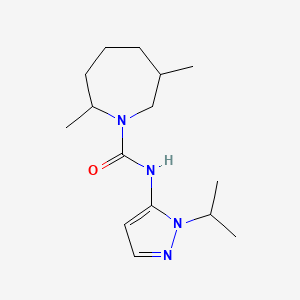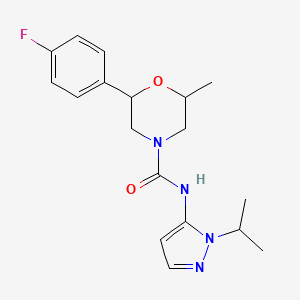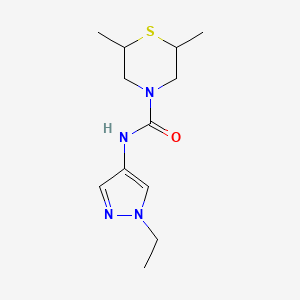![molecular formula C17H24N2O2S B7591337 N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as PTC-209 and is a potent inhibitor of the oncogenic transcription factor BMI-1. BMI-1 has been shown to be overexpressed in various cancers, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment.
Mechanism of Action
PTC-209 exerts its anti-cancer effects by inhibiting the activity of BMI-1, which is a transcription factor that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 disrupts the self-renewal process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, PTC-209 has also been shown to have anti-inflammatory properties and can reduce the expression of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of PTC-209 is its specificity for BMI-1 inhibition, which makes it a valuable tool for studying the role of BMI-1 in cancer biology. However, one limitation of PTC-209 is its poor solubility, which can make it difficult to administer in in vivo studies.
Future Directions
There are several potential future directions for the study of PTC-209. One area of research could focus on developing more potent and selective BMI-1 inhibitors. Another direction could be to investigate the potential use of PTC-209 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies could be conducted to explore the potential use of PTC-209 in other diseases, such as inflammatory disorders.
Synthesis Methods
The synthesis of PTC-209 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-bromoacetophenone with 2-propan-2-ylthiomorpholine to form an intermediate product. This intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide to produce the final compound, PTC-209.
Scientific Research Applications
PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that PTC-209 inhibits the growth and proliferation of cancer cells by targeting BMI-1. In addition, PTC-209 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-4-16(20)18-14-7-5-6-13(10-14)17(21)19-8-9-22-15(11-19)12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKNDAJIPSPIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCSC(C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[1-(2-methylcyclopropyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7591264.png)
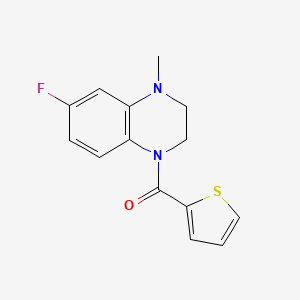
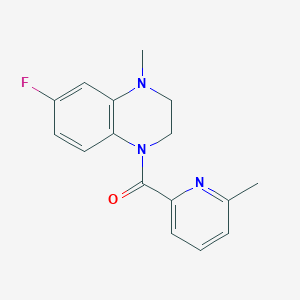
![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
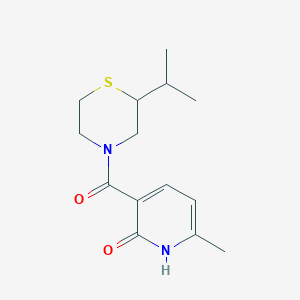
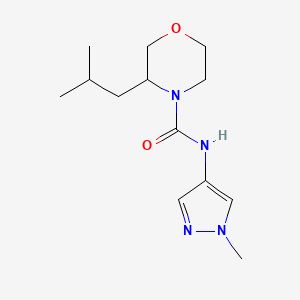
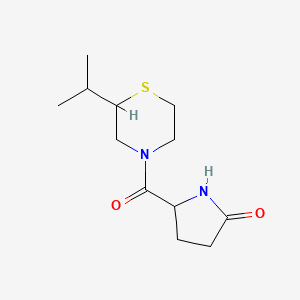
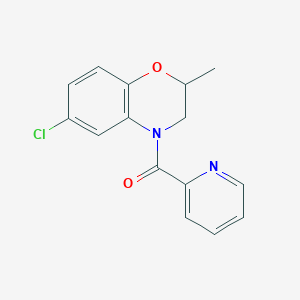
![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-oxo-1,3-dihydrobenzimidazole-5-carboxamide](/img/structure/B7591341.png)
